6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
Description
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Properties
CAS No. |
861211-73-6 |
|---|---|
Molecular Formula |
C13H10ClN3OS2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[[6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClN3OS2/c14-10-3-1-2-9(6-10)8-20-12-11(7-15-18)17-4-5-19-13(17)16-12/h1-7,18H,8H2 |
InChI Key |
CVYKMOAWMRJRJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves the reaction of 3-chlorobenzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and antiviral agent.
Biological Studies: Investigated for its cytotoxic and antitumor activities.
Chemical Research: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the oxime group can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-[(4-Bromobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Uniqueness
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position of the chlorine atom on the benzyl group also influences the compound’s electronic properties and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
